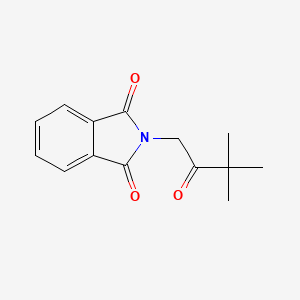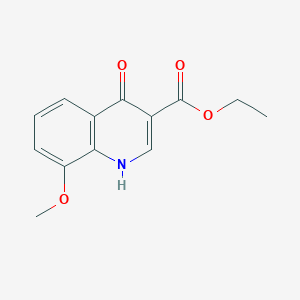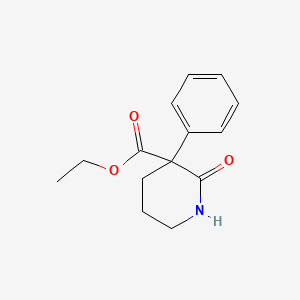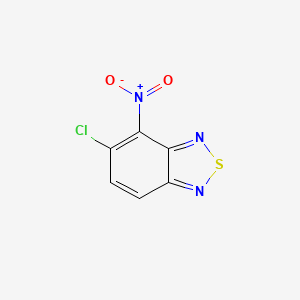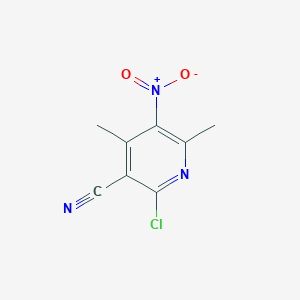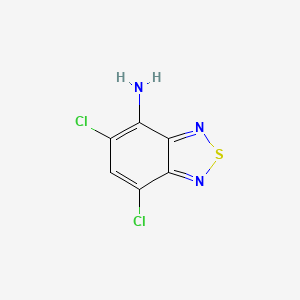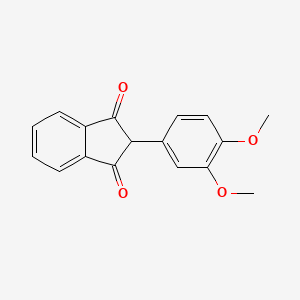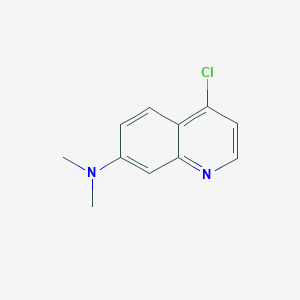
4-chloro-N,N-dimethylquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethylquinolin-7-amine is a chemical compound with the molecular formula C11H11ClN2. Its CAS number is 178984-46-812. It has a molecular weight of 206.671001.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-chloro-N,N-dimethylquinolin-7-amine. However, there are general methods for the synthesis of similar quinoline derivatives3.Molecular Structure Analysis
The molecular structure of 4-chloro-N,N-dimethylquinolin-7-amine consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 4th position and a dimethylamine group at the 7th position12.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-chloro-N,N-dimethylquinolin-7-amine. However, quinoline derivatives are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N,N-dimethylquinolin-7-amine are not fully documented. However, its molecular weight is 206.67100, and its molecular formula is C11H11ClN212.Aplicaciones Científicas De Investigación
-
Herbicidal Ionic Liquids
- Field : Chemistry
- Application : The compound is used in the synthesis of herbicidal ionic liquids . These are a type of ionic compound with a melting point below 100 °C, and they have unique properties due to the vast amount of cation–anion combinations .
- Method : The ionic liquids were synthesized with the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain .
- Results : The basic physicochemical properties of the obtained ionic liquids were characterized and their structures were confirmed . The herbicidal activity of the compounds was tested under greenhouse conditions .
-
Nonlinear Optical Single Crystals
- Field : Physics
- Application : The compound is used in the growth and physiochemical characterization of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Method : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C .
- Results : The grown 4Cl2NA was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
-
Schiff Base Complexes
- Field : Chemistry
- Application : The compound is used in the synthesis of Schiff base complexes .
- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .
- Results : The complexes were synthesized and characterized .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
-
Synthesis of Antiproliferative Compounds
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antiproliferative compounds .
- Method : Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide (47) and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide (48) demonstrated potent antiproliferative activity against cancer cells .
- Results : The compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
- Synthesis of Bioactive Chalcone Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of bioactive chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
- Method : The synthesis involves the reaction of 4-chloro-N,N-dimethylquinolin-7-amine with appropriate aldehydes in the presence of a base .
- Results : The synthesized chalcone derivatives have shown promising pharmacological activities .
Safety And Hazards
The safety and hazards associated with 4-chloro-N,N-dimethylquinolin-7-amine are not fully documented. It’s always recommended to handle chemical compounds with appropriate safety measures4.
Direcciones Futuras
The future directions for 4-chloro-N,N-dimethylquinolin-7-amine would depend on its potential applications. Quinoline derivatives have been studied for their potential in various fields, including medicinal chemistry3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
4-chloro-N,N-dimethylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILXKGPRQLNLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC=CC(=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318798 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethylquinolin-7-amine | |
CAS RN |
178984-46-8 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

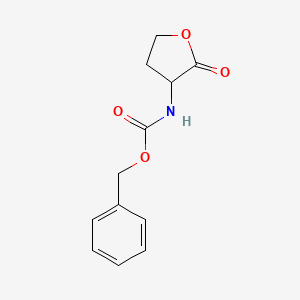
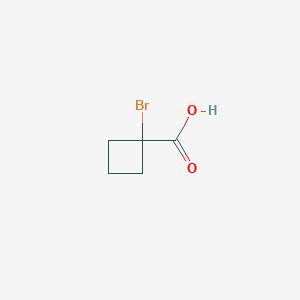
![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)
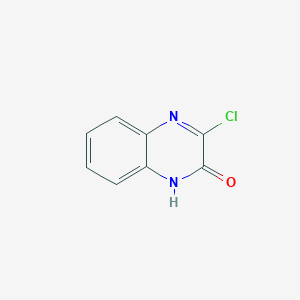
![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)
